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Abstract
This technical guide provides a comprehensive overview of TIM-063, a potent and selective,

cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). TIM-
063 acts as an ATP-competitive inhibitor, targeting the catalytic domain of both CaMKKα and

CaMKKβ isoforms. This document details the pharmacological properties of TIM-063, including

its inhibitory constants, and provides in-depth experimental protocols for its characterization

and use in cellular and biochemical assays. Furthermore, this guide illustrates the CaMKK

signaling pathway and relevant experimental workflows through detailed diagrams to facilitate a

deeper understanding of TIM-063 as a research tool and a potential lead compound for

therapeutic development.

Introduction
Calcium/calmodulin-dependent protein kinase kinase (CaMKK) is a key upstream activator of

several important serine/threonine kinases, including CaM-kinase I (CaMKI), CaM-kinase IV

(CaMKIV), and AMP-activated protein kinase (AMPK).[1][2] Through the phosphorylation and

activation of these downstream targets, CaMKK plays a crucial role in a multitude of cellular
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processes. These processes include neuronal development and plasticity, transcriptional

regulation, and metabolic control.[1][2] Dysregulation of the CaMKK signaling pathway has

been implicated in various pathological conditions, such as cancer, metabolic disorders, and

neurological diseases.[1]

TIM-063 (2-hydroxy-3-nitro-7H-benzo[de]benzo[3][4]imidazo[2,1-a]isoquinolin-7-one) has

emerged as a valuable molecular probe for elucidating the physiological and pathological roles

of CaMKK.[5][6] Derived from the earlier CaMKK inhibitor STO-609, TIM-063 exhibits improved

potency and similar efficacy against both CaMKK isoforms.[6] Its cell-permeability allows for the

investigation of CaMKK function in cellular contexts.[4][5] This guide serves as a technical

resource for researchers utilizing TIM-063, providing essential data and detailed

methodologies.

Chemical and Physical Properties
TIM-063 is a small molecule with the following chemical properties:

Property Value

Chemical Name
2-hydroxy-3-nitro-7H-benzo[de]benzo[3]

[4]imidazo[2,1-a]isoquinolin-7-one

Molecular Formula C₁₈H₉N₃O₄

Molecular Weight 331.29 g/mol

CAS Number 2493978-38-2

Data Presentation: Inhibitory Activity
TIM-063 is an ATP-competitive inhibitor of both CaMKKα and CaMKKβ. Its inhibitory potency

has been characterized by determining its half-maximal inhibitory concentration (IC₅₀) and its

binding affinity (Ki).

Table 1: In Vitro Inhibitory Activity of TIM-063 against CaMKK Isoforms
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Target Ki (μM) IC₅₀ (μM) Reference(s)

CaMKKα 0.35 0.63 [5][7]

CaMKKβ 0.2 0.96 [5][7]

In cellular assays, TIM-063 effectively inhibits the ionomycin-induced phosphorylation of

downstream CaMKK targets.

Table 2: Cellular Inhibitory Activity of TIM-063

Cellular Target
Inhibition

Cell Line IC₅₀ (μM) Reference(s)

Ionomycin-induced

phosphorylation of

CaMKI, CaMKIV, and

AMPKα

HeLa ~0.3 [4][8]

Recent studies using chemical proteomics have identified the AP2-associated protein kinase 1

(AAK1) as a potential off-target of TIM-063, albeit with lower potency.

Table 3: Off-Target Inhibitory Activity of TIM-063

Off-Target IC₅₀ (μM) Reference(s)

AAK1 8.51 [9]

Signaling Pathways and Experimental Workflows
CaMKK Signaling Pathway
An increase in intracellular calcium (Ca²⁺) leads to the binding of Ca²⁺ to calmodulin (CaM).

The Ca²⁺/CaM complex then binds to and activates CaMKK. Activated CaMKK, in turn,

phosphorylates and activates its downstream kinase targets, initiating a cascade of signaling

events that regulate diverse cellular functions.
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CaMKK Signaling Pathway and Inhibition by TIM-063.

Experimental Workflow: In Vitro Kinase Assay
The inhibitory effect of TIM-063 on CaMKK activity can be quantified using an in vitro kinase

assay. This typically involves the use of a radioactive ATP isotope ([γ-³²P]ATP) and a known

CaMKK substrate.
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Reaction Setup
Incubation & Termination Analysis

Combine:
- Recombinant CaMKK (α or β)

- Ca²⁺/Calmodulin
- Substrate (e.g., CaMKI)

- Kinase Assay Buffer

Add TIM-063
(or vehicle control)

Initiate reaction with
[γ-³²P]ATP Incubate at 30°C Stop reaction

(e.g., add SDS-PAGE sample buffer) SDS-PAGE Autoradiography Quantify phosphorylation
(e.g., densitometry)
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Workflow for In Vitro CaMKK Inhibition Assay.

Experimental Workflow: Cellular Assay for CaMKK
Inhibition
To assess the efficacy of TIM-063 in a cellular environment, cells are treated with the inhibitor

prior to stimulation with a calcium ionophore like ionomycin. The phosphorylation status of

downstream CaMKK targets is then analyzed, typically by Western blotting.
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1. Culture cells
(e.g., HeLa, COS-7)

2. Pre-incubate with TIM-063
(various concentrations)

3. Stimulate with Ionomycin
to increase intracellular Ca²⁺

4. Lyse cells and
quantify protein

5. Western Blot Analysis

6. Detect phosphorylated
downstream targets
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Workflow for Cellular CaMKK Inhibition Assay.

Experimental Protocols
Proposed Synthesis of TIM-063
While a detailed, step-by-step synthesis protocol for TIM-063 is not readily available in the

public domain, a plausible synthetic route can be proposed based on the general synthesis of

benzo[3][4]imidazo[2,1-a]isoquinoline derivatives. The synthesis likely involves the

condensation of a substituted 1,8-naphthalic anhydride with a substituted o-phenylenediamine.

Step 1: Synthesis of 3-hydroxy-4-nitronaphthalic anhydride. Starting from 1,8-naphthalic

anhydride, nitration followed by hydroxylation would yield the key intermediate, 3-hydroxy-4-
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nitronaphthalic anhydride.

Step 2: Condensation with o-phenylenediamine. 3-hydroxy-4-nitronaphthalic anhydride is then

condensed with o-phenylenediamine in a suitable solvent, such as acetic acid or ethanol, under

reflux conditions. This reaction forms the central imidazo[2,1-a]isoquinoline core structure of

TIM-063.

Step 3: Purification. The crude product is then purified by recrystallization or column

chromatography to yield pure TIM-063.

In Vitro CaMKK Kinase Assay
This protocol is for determining the in vitro inhibitory activity of TIM-063 on CaMKKα or

CaMKKβ.

Materials:

Recombinant active CaMKKα or CaMKKβ

CaMKK substrate (e.g., recombinant inactive CaMKI)

TIM-063

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

[γ-³²P]ATP

SDS-PAGE gels, buffers, and apparatus

Phosphorimager or autoradiography film

Procedure:

Prepare a reaction mixture containing Kinase Assay Buffer, recombinant CaMKK, CaMKK

substrate, and Ca²⁺/Calmodulin.
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Add varying concentrations of TIM-063 (or DMSO as a vehicle control) to the reaction

mixture and incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~100 µM).

Incubate the reaction at 30°C for 20-30 minutes.

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

Quantify the phosphorylation of the substrate band and calculate the percentage of inhibition

for each TIM-063 concentration to determine the IC₅₀ value.

Cellular Assay for CaMKK Inhibition in HeLa or COS-7
Cells
This protocol describes how to assess the ability of TIM-063 to inhibit CaMKK activity in a

cellular context.

Materials:

HeLa or COS-7 cells

Complete culture medium (e.g., DMEM with 10% FBS)

TIM-063

Ionomycin

PBS (Phosphate-Buffered Saline)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit
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Primary antibodies against phospho-CaMKI (Thr177), phospho-CaMKIV (Thr196), phospho-

AMPKα (Thr172), and total protein controls.

HRP-conjugated secondary antibodies

Chemiluminescent substrate for Western blotting

Western blotting equipment

Procedure:

Cell Culture: Culture HeLa or COS-7 cells in complete medium to ~80% confluency.

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of TIM-063 (e.g., 0.1

to 30 µM) or DMSO for 1-6 hours.

Stimulation: Add ionomycin (e.g., 1-2 µM) to the culture medium and incubate for 5-10

minutes to induce a calcium influx.

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

assay.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate.
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Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them

to the total protein levels to determine the dose-dependent inhibition by TIM-063.

Kinobeads-Based Chemical Proteomics for Target
Identification
This protocol outlines a method to identify the cellular targets of TIM-063 using an affinity-

based chemical proteomics approach.[9]

Materials:

TIM-063-conjugated sepharose beads (Kinobeads)

Control sepharose beads

Cell or tissue lysate

Lysis/binding buffer

Wash buffer

Elution buffer (containing a high concentration of free TIM-063 or a denaturing agent)

Mass spectrometry equipment and reagents

Procedure:

Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

Affinity Pulldown: Incubate the lysate with TIM-063-conjugated sepharose beads and control

beads for 1-2 hours at 4°C.

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound

proteins.

Elution: Elute the specifically bound proteins from the TIM-063 beads using an elution buffer.

Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
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Data Analysis: Compare the proteins identified from the TIM-063 beads to those from the

control beads to identify specific binding partners of TIM-063.

Conclusion
TIM-063 is a potent and selective inhibitor of CaMKKα and CaMKKβ, serving as an invaluable

tool for studying the roles of these kinases in cellular signaling. Its cell-permeability makes it

suitable for both in vitro and in vivo (cellular) studies. This technical guide provides a

comprehensive resource for researchers, offering key quantitative data and detailed

experimental protocols to facilitate the effective use of TIM-063 in investigating the CaMKK

signaling pathway and its implications in health and disease. Further research into the off-target

effects and the development of more specific derivatives may enhance its utility as both a

research tool and a potential therapeutic lead.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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